Methyl 3-amino-5-ethoxybenzoate
Description
Methyl 3-amino-5-ethoxybenzoate (CAS: 854391-95-0 or 909563-22-0) is an aromatic ester derivative with a molecular formula of C₁₀H₁₃NO₃ and a molar mass of 195.22 g/mol. It features an amino group (-NH₂) at the 3-position and an ethoxy (-OCH₂CH₃) substituent at the 5-position of the benzoate ring. This compound is commercially available with a purity of up to 97% and is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 3-amino-5-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBLDVGUKBPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the reduction of 3-nitro-5-ethoxybenzoic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The resulting 3-amino-5-ethoxybenzoic acid is then esterified with methanol to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale hydrogenation of 3-nitro-5-ethoxybenzoic acid in methanol and water, followed by esterification. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives from nitro precursors.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-5-ethoxybenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-amino-5-ethoxybenzoate with key analogs, highlighting substituent positions, molecular properties, and applications:
Key Differences and Implications
Substituent Position and Reactivity
- Ethoxy vs. Hydroxy/Methoxy Groups: The ethoxy group in this compound enhances lipophilicity compared to the hydroxy (-OH) or methoxy (-OCH₃) groups in analogs. This property may improve membrane permeability in drug design .
Physical Properties
- While exact data (e.g., melting points) are unavailable in the evidence, molecular weight trends correlate with substituent size. For example, Methyl 4-amino-2-isopropoxybenzoate (C₁₁H₁₅NO₃, MW 209.24 g/mol) is heavier than this compound due to the bulkier isopropoxy group .
Pharmaceutical and Agrochemical Relevance
- This compound’s structural analogs, such as Methyl 3-amino-4-hydroxybenzoate, are used to synthesize heterocyclic compounds like benzoxazoles and imidazoles, which exhibit bioactivity against pathogens .
Adsorption and Environmental Behavior
- The ethoxy group in this compound may affect its environmental persistence or adsorption efficiency in wastewater treatment .
Biological Activity
Methyl 3-amino-5-ethoxybenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features an aromatic ring with an amino group and an ethoxy group attached, which significantly influences its chemical behavior and biological interactions. The structural formula can be represented as follows:
Key Structural Features:
- Amino Group : Facilitates hydrogen bonding and electrostatic interactions with biological targets.
- Ethoxy Group : Increases lipophilicity, enhancing cell membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can participate in critical interactions that modulate enzyme activity, while the ethoxy group aids in membrane penetration, allowing the compound to reach intracellular targets effectively.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to affect various cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MDA-MB-231)
- Prostate Cancer (PC3)
Studies demonstrate that this compound can influence cell proliferation and apoptosis, making it a candidate for further development in cancer therapeutics.
Enzyme Interaction
This compound has been observed to interact with lipoxygenase enzymes involved in arachidonic acid metabolism. This interaction may have implications for inflammatory responses and cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-4-ethoxybenzoate | Ethoxy group at position 4 | Different reactivity due to positional variance |
| Methyl 3-amino-5-methoxybenzoate | Methoxy group instead of ethoxy | Varying electronic properties affecting bioactivity |
| Ethyl 3-amino-5-ethoxybenzoate | Ethyl group instead of methyl | Altered lipophilicity impacting absorption rates |
This table highlights how the positioning of functional groups can lead to different biological activities, emphasizing the potential of this compound as a therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In vitro Studies : In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential efficacy in cancer treatment .
- Toxicity Assessments : Initial toxicity studies indicate that the compound has a favorable safety profile, with high doses not resulting in significant adverse effects on normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
